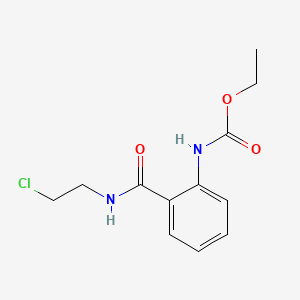

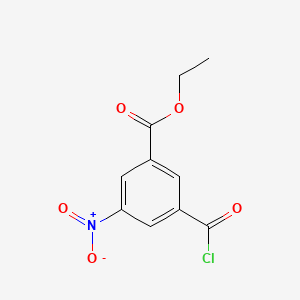

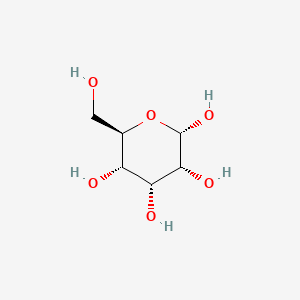

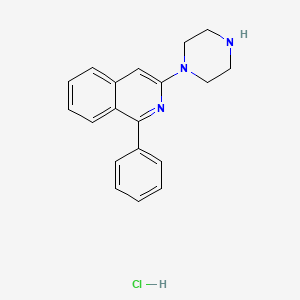

![molecular formula C12H11N3 B1623271 5,6-dihydrobenzo[h]cinnolin-3-amine CAS No. 627529-41-3](/img/structure/B1623271.png)

5,6-dihydrobenzo[h]cinnolin-3-amine

Vue d'ensemble

Description

5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine est un composé organique appartenant à la classe des naphtalènes, qui sont des composés contenant un groupement naphtalène constitué de deux cycles benzéniques fusionnés . Ce composé est une petite molécule de formule chimique C₁₂H₁₁N₃ et d'un poids moléculaire de 197.2358 g/mol . Il est connu pour son utilisation expérimentale dans divers domaines de la recherche scientifique.

Analyse Des Réactions Chimiques

La 5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine subit différents types de réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants, ce qui conduit à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrogène en présence d'un catalyseur.

Substitution : Elle peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications De Recherche Scientifique

La 5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine a plusieurs applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé est étudié pour ses interactions avec diverses cibles biologiques.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le domaine de la découverte de médicaments.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques

5. Mécanisme d'action

Le mécanisme d'action de la 5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine implique son interaction avec des cibles moléculaires spécifiques. Une cible connue est la protéine kinase 1 associée à la mort (DAPK1), qui joue un rôle dans divers processus cellulaires . Les effets du composé sont médiés par sa liaison à ces cibles, influençant les voies associées.

Mécanisme D'action

The mechanism of action of 5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine involves its interaction with specific molecular targets. One known target is the death-associated protein kinase 1 (DAPK1), which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, influencing the associated pathways.

Comparaison Avec Des Composés Similaires

La 5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine peut être comparée à d'autres composés similaires, tels que :

- Aminopyridazines

- Imidolactams

- Composés hétéroaromatiques

- Composés azacycliques

- Amines primaires

- Composés organopnictogènes

- Dérivés d'hydrocarbures

Ce qui distingue la 5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine, c'est sa structure unique et ses interactions spécifiques avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et le développement.

Méthodes De Préparation

La synthèse de la 5,6-Dihydro-Benzo[H]Cinnolin-3-Ylamine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques. Les méthodes de production industrielle détaillées ne sont pas facilement disponibles dans le domaine public .

Propriétés

IUPAC Name |

5,6-dihydrobenzo[h]cinnolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-4,7H,5-6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVREUJWFZJEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NN=C2C3=CC=CC=C31)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415334 | |

| Record name | 5,6-DIHYDRO-BENZO[H]CINNOLIN-3-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627529-41-3 | |

| Record name | 5,6-DIHYDRO-BENZO[H]CINNOLIN-3-YLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.